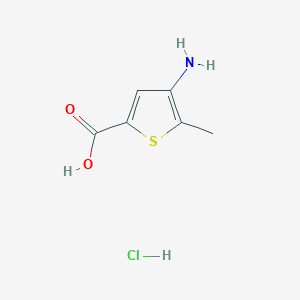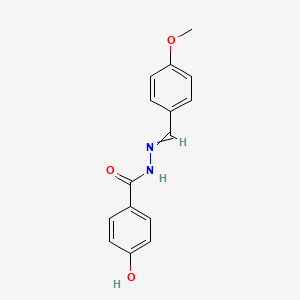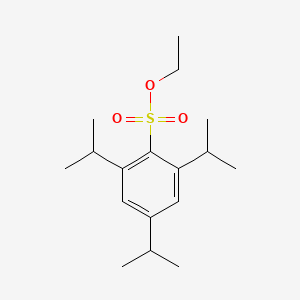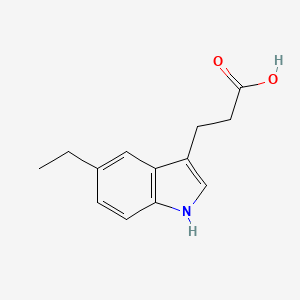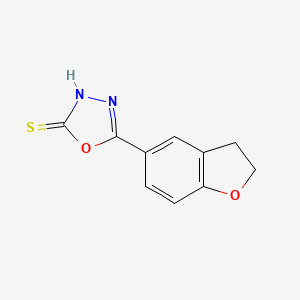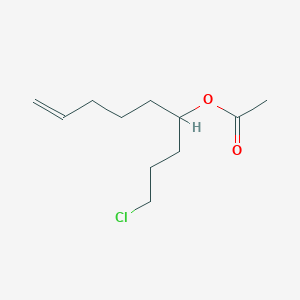
1-Chloronon-8-en-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Chloronon-8-en-4-yl acetate is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of a chlorine atom and an acetoxy group attached to a nonene backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloronon-8-en-4-yl acetate can be synthesized through a palladium-catalyzed chloroacetoxylation of 1,3-dienes. The reaction involves the use of palladium acetate, lithium chloride, lithium acetate dihydrate, and p-benzoquinone in acetic acid. The reaction is carried out at room temperature for 26 hours, followed by purification steps involving washing with sodium chloride, potassium carbonate, and sodium hydroxide solutions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, with additional purification steps to remove any impurities.
化学反応の分析
Types of Reactions: 1-Chloronon-8-en-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Chloronon-8-en-4-yl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloronon-8-en-4-yl acetate involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and acetoxy group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and molecular targets, contributing to its potential biological activity .
類似化合物との比較
- 1-Chloro-4-acetoxy-2-butene
- 1-Chloro-4-acetoxy-2-pentene
- 1-Chloro-4-acetoxy-2-hexene
Comparison: 1-Chloronon-8-en-4-yl acetate is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the acetoxy group also adds to its versatility in chemical reactions, making it a valuable compound for various applications.
特性
分子式 |
C11H19ClO2 |
|---|---|
分子量 |
218.72 g/mol |
IUPAC名 |
1-chloronon-8-en-4-yl acetate |
InChI |
InChI=1S/C11H19ClO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h3,11H,1,4-9H2,2H3 |
InChIキー |
ZUASXJAXPZJPAG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CCCC=C)CCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
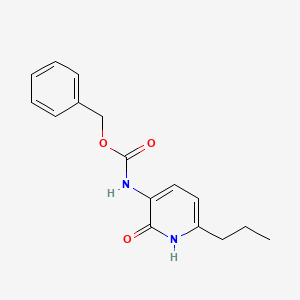
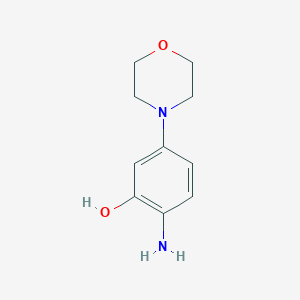
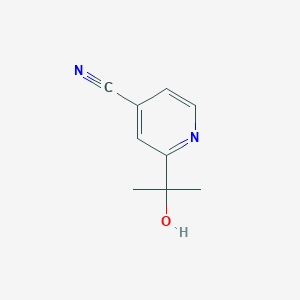


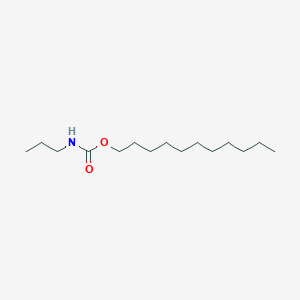
![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8615079.png)

![2-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B8615092.png)
